molecular formula C15H11NO2 B11870341 3,4-Dimethylbenzo[g]quinoline-5,10-dione CAS No. 161237-39-4

3,4-Dimethylbenzo[g]quinoline-5,10-dione

Katalognummer: B11870341
CAS-Nummer: 161237-39-4
Molekulargewicht: 237.25 g/mol
InChI-Schlüssel: MXDHBCCAQVBBFF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,4-Dimethylbenzo[g]quinoline-5,10-dione is an organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethylbenzo[g]quinoline-5,10-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, starting from 3,4-dimethylaniline and phthalic anhydride, the compound can be synthesized through a series of steps involving condensation, cyclization, and oxidation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions to facilitate the reactions efficiently.

Analyse Chemischer Reaktionen

Types of Reactions

3,4-Dimethylbenzo[g]quinoline-5,10-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Functionalized quinoline derivatives with diverse chemical properties.

Wissenschaftliche Forschungsanwendungen

3,4-Dimethylbenzo[g]quinoline-5,10-dione has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Wirkmechanismus

The mechanism of action of 3,4-Dimethylbenzo[g]quinoline-5,10-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s quinone moiety can undergo redox reactions, influencing cellular processes and pathways. These interactions can lead to various biological effects, including inhibition of enzyme activity and modulation of signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzo[g]quinoline: A parent compound with a similar structure but lacking the dimethyl and quinone functionalities.

    2,3-Dimethylbenzo[g]quinoline-5,10-dione: A structural isomer with different methyl group positions.

    Naphthoquinone derivatives: Compounds with similar quinone moieties but different aromatic ring structures.

Uniqueness

3,4-Dimethylbenzo[g]quinoline-5,10-dione is unique due to its specific substitution pattern and quinone functionality, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

161237-39-4

Molekularformel

C15H11NO2

Molekulargewicht

237.25 g/mol

IUPAC-Name

3,4-dimethylbenzo[g]quinoline-5,10-dione

InChI

InChI=1S/C15H11NO2/c1-8-7-16-13-12(9(8)2)14(17)10-5-3-4-6-11(10)15(13)18/h3-7H,1-2H3

InChI-Schlüssel

MXDHBCCAQVBBFF-UHFFFAOYSA-N

Kanonische SMILES

CC1=CN=C2C(=C1C)C(=O)C3=CC=CC=C3C2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.